molecular formula C9H10ClNOS B14049881 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one

1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14049881
M. Wt: 215.70 g/mol
InChI Key: IJWVWTPKOAMGDL-UHFFFAOYSA-N
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Description

1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a unique combination of functional groups, including an amino group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-5-mercaptobenzene with 3-chloropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with the target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-mercapto-1,2,4-triazole: Known for its corrosion inhibition properties.

    3-Amino-5-hydroxypyrazole: Used in the synthesis of polymers and as a corrosion inhibitor.

    4-Amino-5-hydrazino-1,2,4-triazole: Investigated for its biological activities and as a precursor in the synthesis of metal complexes.

Uniqueness

1-(3-Amino-5-mercaptophenyl)-3-chloropropan-2-one is unique due to the presence of both a mercapto group and a chloropropanone moiety, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(3-amino-5-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-8(12)2-6-1-7(11)4-9(13)3-6/h1,3-4,13H,2,5,11H2

InChI Key

IJWVWTPKOAMGDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)S)CC(=O)CCl

Origin of Product

United States

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